1,3,7-Trichlorodibenzofuran

描述

Systematic IUPAC Nomenclature and Structural Characterization

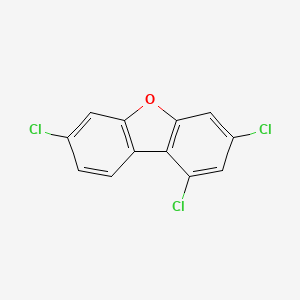

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3,7-trichlorodibenzofuran . The numbering system for dibenzofuran assigns positions 1–4 to one benzene ring and positions 6–9 to the other, with the oxygen atom bridging positions 5 and 10. In this structure, chlorine atoms occupy the 1-, 3-, and 7-positions (Figure 1).

The molecular framework consists of a planar, fused bicyclic system with bond lengths and angles consistent with aromaticity. The chlorine substituents introduce steric and electronic perturbations, altering the electron density distribution across the ring system. Comparative analyses with congeners such as 2,3,7-trichlorodibenzofuran and 1,3,7,9-tetrachlorodibenzofuran reveal that chlorine placement significantly influences molecular symmetry and dipole moments.

Molecular Formula and Isomeric Variations

The molecular formula of this compound is C₁₂H₅Cl₃O , derived from the parent dibenzofuran (C₁₂H₈O) via substitution of three hydrogen atoms with chlorine. This formula aligns with trichlorinated CDFs, which exhibit a molecular weight of 271.5 g/mol .

Isomeric diversity arises from the positional arrangement of chlorine atoms. For trichlorodibenzofurans, 46 possible isomers exist due to the 8 substitutable positions on the dibenzofuran backbone. Notable isomers include:

- 2,3,7-Trichlorodibenzofuran (CAS 58802-17-8), where chlorination occurs at the 2-, 3-, and 7-positions.

- 1,3,8-Trichlorodibenzofuran , a structural analog with distinct spatial chlorine distribution.

Isomeric differentiation relies on advanced analytical techniques such as gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

CAS Registry Numbers and Synonyms in Scientific Literature

The Chemical Abstracts Service (CAS) Registry Number for this compound is not explicitly listed in the provided sources. However, systematic synonyms and related identifiers include:

- Dibenzofuran, 1,3,7-trichloro- (IUPAC-based synonym).

- 1,3,7-TrCDF (abbreviated notation for trichlorodibenzofurans).

In regulatory and environmental chemistry contexts, CDFs are often classified by their substitution patterns. For example, the U.S. Environmental Protection Agency (EPA) categorizes chlorinated dibenzofurans based on their potential toxicity, with 2,3,7,8-substituted congeners being the most studied. While this compound is not among the prioritized congeners in toxicity assessments, its structural analogs, such as 2,3,7,8-tetrachlorodibenzofuran, are well-documented in environmental monitoring studies.

Figure 1: Structural Representation of this compound

Cl

\

1 Cl—C6—C5—O—C10

/ \

2 C7—C8—C9

\

3 Cl—C4—C3—C2—C1

Positions 1, 3, and 7 are chlorinated. The oxygen atom bridges positions 5 and 10.

属性

IUPAC Name |

1,3,7-trichlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-2-8-10(4-6)16-11-5-7(14)3-9(15)12(8)11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRBXOGZPDFCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C2C(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214827 | |

| Record name | 1,3,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64560-16-3 | |

| Record name | 1,3,7-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R4XK91XYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Starting Materials and Core Formation

A common approach begins with 1,3,5-trimethoxybenzene, which undergoes iodination and Ullmann coupling to form hexamethoxybiphenyl intermediates. Cyclization under acidic conditions (e.g., 57% aqueous hydroiodic acid with acetic acid at reflux for 15 hours) converts these biphenyls into 1,3,7,9-tetrahydroxydibenzofuran intermediates with good yields (~84%).

Selective Methylation and Protection

Selective methylation of the 3- and 7-hydroxy groups is challenging due to the presence of multiple hydroxyl groups. Direct methylation often yields inseparable mixtures. To overcome this, protective groups such as di-tert-butylsilyl groups are introduced selectively at the 1- and 9-hydroxy positions, allowing methylation at 3 and 7 positions to proceed cleanly. Subsequent deprotection yields 1,9-dihydroxy-3,7-dimethoxydibenzofuran intermediates.

Acylation and Chlorination

The introduction of acyl side chains at the C-2 position is achieved via Friedel-Crafts acylation or Fries rearrangement of O-acyl derivatives. However, direct Friedel-Crafts acylation often leads to undesired regioisomers, necessitating rearrangement strategies to obtain the correct substitution pattern.

Chlorination to install chlorine atoms at the 1, 3, and 7 positions is typically performed after establishing the hydroxyl and acyl substituents. Chlorination reagents and conditions must be carefully controlled to avoid over-chlorination or substitution at undesired positions. The final product, 1,9-dihydroxy-3,7-dimethoxy-2-hexanoyl-4,6,8-trichlorodibenzofuran, is obtained after these steps, with the chlorine atoms occupying the 1, 3, and 7 positions on the dibenzofuran ring.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ullmann coupling | Iodination of 1,3,5-trimethoxybenzene, Ullmann coupling | Not specified | Formation of hexamethoxybiphenyl intermediate |

| Cyclization | 57% HI aq., AcOH, reflux, 15 hours | 84 | Conversion to 1,3,7,9-tetrahydroxydibenzofuran intermediate |

| Selective silyl protection | Di-tert-butylsilyl bis(trifluoromethanesulfonate), 0°C | Not specified | Protection of 1,9-hydroxy groups |

| Methylation | Iodomethane or dimethyl sulfate, after protection | 64 (overall) | Methylation at 3,7-hydroxy groups, followed by deprotection |

| Acylation (Fries rearrangement) | AlCl3, CH2Cl2, room temperature, 1 hour | Low | Selective acylation at C-2 position; direct Friedel-Crafts acylation gave undesired isomer |

| Chlorination | Successive chlorination (conditions not fully detailed) | Not specified | Installation of chlorine atoms at 1,3,7 positions |

Alternative Synthetic Approaches

Other synthetic methods for polychlorinated dibenzofurans involve:

- Sonogashira coupling and Pd-catalyzed cyclizations to form benzofuran rings, followed by chlorination steps.

- Use of different substituted benzene precursors to control regioselectivity in ring closure and substitution.

However, these methods are more general for benzofuran derivatives and may require adaptation for the specific substitution pattern of this compound.

Summary Table of Key Intermediates and Products

化学反应分析

Types of Reactions

1,3,7-Trichlorodibenzofuran can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more highly chlorinated dibenzofurans or other oxidation products.

Reduction: Reduction reactions can remove chlorine atoms, potentially leading to less chlorinated derivatives.

Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated dibenzofurans, while reduction can produce less chlorinated derivatives .

科学研究应用

1,3,7-Trichlorodibenzofuran has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.

Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of chlorinated dibenzofurans.

Medicine: Studies on its interaction with biological molecules can provide insights into its potential health effects.

Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples

作用机制

1,3,7-Trichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in the metabolism of xenobiotics. This can lead to the production of enzymes that metabolize the compound, potentially resulting in toxic effects. The pathways involved include the activation of phase I and phase II xenobiotic metabolizing enzymes .

相似化合物的比较

Structural Isomers and Toxicity

The toxicity of PCDFs is highly dependent on chlorine substitution patterns. provides toxicity data (log(1/EC₅₀)) for several trichlorodibenzofuran isomers:

| Compound (IUPAC Name) | Toxicity log(1/EC₅₀) |

|---|---|

| 2,3,8-Trichlorodibenzofuran | 6.00 |

| 2,3,4-Trichlorodibenzofuran | 4.72 |

| 1,3,8-Trichlorodibenzofuran | 4.07 |

Isomers with chlorine substituents at lateral positions (e.g., 2,3,8-) exhibit higher toxicity due to enhanced aryl hydrocarbon receptor (AhR) binding affinity, a mechanism linked to dioxin-like effects .

Henry’s Law Constants and Environmental Fate

Henry’s law constants (Hcp) govern the partitioning of PCDFs between air and water. and report values for structurally similar compounds:

| Compound (IUPAC Name) | Henry’s Law Constant (mol/m³·Pa) |

|---|---|

| 1,3,8-Trichlorodibenzofuran | 4.2×10⁻¹ |

| 1,3,9-Trichlorodibenzofuran | Not reported |

| 1,2,3,4-Tetrachlorodibenzofuran | 3.6×10⁻¹ |

| 1,2,3,8-Tetrachlorodibenzofuran | 5.0×10⁻¹ |

The higher Hcp of 1,3,8-Trichlorodibenzofuran compared to tetrachlorinated analogs suggests greater volatility, which may influence its atmospheric transport and deposition patterns. However, the absence of data for 1,3,7-Trichlorodibenzofuran limits direct comparisons .

Environmental Degradation and Persistence

Microbial degradation studies highlight isomer-specific persistence. For example:

- 2,4,8-Trichlorodibenzofuran is partially degraded by Sphingomonas sp. RW1, though mineralization remains incomplete .

- Non-chlorinated dibenzofuran is readily mineralized by bacteria, whereas chlorinated derivatives resist breakdown due to stable C–Cl bonds .

These findings suggest that this compound likely shares this persistence, but its degradation pathways remain unstudied.

Bioaccumulation and Environmental Presence

Chlorinated dibenzofurans with similar substitution patterns (e.g., 1,3,7-) may also accumulate in lipid-rich tissues, though monitoring data are lacking .

生物活性

1,3,7-Trichlorodibenzofuran is a member of the polychlorinated dibenzofuran (PCDF) family, which is characterized by the presence of multiple chlorine atoms attached to the dibenzofuran structure. This compound has garnered attention due to its environmental persistence and potential toxicological effects on biological systems. Understanding its biological activity is crucial for evaluating its impact on human health and ecological safety.

Chemical Structure and Properties

This compound has three chlorine atoms located at positions 1, 3, and 7 on the dibenzofuran framework. This specific substitution pattern influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H7Cl3O |

| Molecular Weight | 273.54 g/mol |

| CAS Number | 58802-17-8 |

| Chlorine Substitution Pattern | Cl at positions 1, 3, and 7 |

Interaction with Aryl Hydrocarbon Receptor (AhR)

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates transcription factors that regulate genes involved in xenobiotic metabolism. This process can lead to various biological effects:

- Xenobiotic Metabolism: Activation of cytochrome P450 enzymes.

- Toxicological Effects: Potentially adverse health effects due to altered metabolic processes.

Research indicates that this compound may act as a partial antagonist in assays involving more potent AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), suggesting competitive displacement at the receptor level .

Toxicological Studies

A review of toxicological profiles indicates several key findings regarding the effects of chlorinated dibenzofurans:

- Lowest Observed Adverse Effect Levels (LOAEL):

- In animal studies, LOAEL values for various chlorinated dibenzofurans have been established. For example:

Environmental Impact

This compound is recognized for its environmental persistence and bioaccumulation potential. Studies have shown that it can accumulate in aquatic organisms leading to trophic transfer within ecosystems. For example:

- Bioaccumulation in Fish: Research indicates that fish exposed to contaminated water sources exhibit higher concentrations of dibenzofurans in their tissues, raising concerns about food chain implications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other chlorinated dibenzofurans.

| Compound Name | Chlorine Substitution Pattern | Unique Characteristics |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (TCDD) | Four chlorines (positions 2, 3, 7, and 8) | Highly potent AhR activator; significant toxicological effects |

| 2,4,8-Trichlorodibenzofuran | Chlorines at positions 2, 4, and 8 | Different reactivity profile; less studied |

| 2,3,4,7,8-Pentachlorodibenzofuran | Five chlorines (positions 2, 3, 4, 7 and 8) | Higher toxicity; more persistent in the environment |

常见问题

Q. What analytical techniques are recommended for quantifying 1,3,7-trichlorodibenzofuran in environmental samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard. Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and ionization efficiency . For liquid samples, employ solid-phase extraction (SPE) with toluene-nonane solutions (10% v/v) to improve recovery rates . Calibration standards should match the sample matrix to minimize interferences.

Q. How can researchers distinguish this compound from co-eluting isomers like 2,4,8-trichlorodibenzofuran?

Optimize chromatographic separation using a DB-5MS column (60 m × 0.25 mm × 0.25 µm) with a temperature gradient of 40°C (hold 1 min) to 320°C at 10°C/min. Confirm identities via retention time matching with certified reference materials (CRMs) and HRMS fragment patterns (e.g., m/z 271.52 for molecular ion [M]⁺) . Cross-validate with nuclear magnetic resonance (NMR) if sufficient purity is achieved .

Q. What synthetic routes are documented for chlorinated dibenzofurans?

While direct synthesis protocols for this compound are scarce, analogous compounds (e.g., 2,4,7- and 2,4,8-trichlorodibenzofurans) are synthesized via Ullmann coupling of chlorophenols with dibenzo-p-dioxin precursors, followed by chlorination with SO₂Cl₂ under controlled conditions . Purification requires repeated recrystallization or preparative HPLC.

Advanced Research Questions

Q. What experimental design considerations are critical for studying the photodegradation of this compound in aquatic systems?

Simulate natural UV exposure (λ = 290–400 nm) in a solar reactor with a xenon arc lamp. Monitor degradation kinetics via LC-MS/MS and identify intermediates (e.g., hydroxylated or dechlorinated products) using time-of-flight (TOF) mass analyzers. Control for pH (6–8), dissolved organic carbon (DOC), and temperature (20–25°C) to mimic environmental conditions . Include dark controls to rule out microbial degradation.

Q. How do conflicting toxicity data for chlorinated dibenzofurans arise, and how can they be resolved?

Discrepancies often stem from isomer-specific reactivity differences. For example, 2,3,7,8-tetrachlorodibenzofuran exhibits dioxin-like toxicity via aryl hydrocarbon receptor (AhR) binding, while this compound may show lower affinity due to steric hindrance . Use in vitro assays (e.g., CALUX® bioassay) paired with congener-specific analysis to correlate structural features (chlorine substitution patterns) with toxic equivalency factors (TEFs).

Q. What challenges exist in elucidating the crystal structure of this compound, and how can they be addressed?

Chlorine atoms create disorder in crystal lattices, complicating X-ray diffraction. Grow single crystals via slow evaporation of toluene solutions at –20°C. Refine structures using SHELX-97 software and validate with R-factor convergence (<0.05). Compare with structurally characterized analogs (e.g., 1,2,4-trimethoxydibenzofuran) to infer bond angles and packing motifs .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference HRMS, NMR, and retention index data when identifying isomers. For example, 2,4,8-trichlorodibenzofuran (CAS 54589-71-8) and this compound may co-elute but differ in fragmentation patterns (e.g., m/z 271.52 vs. m/z 271.52 with distinct isotope ratios) .

- Quality Control : Use CRMs from accredited suppliers (e.g., Wel Environmental Standards) and report detection limits (LOD ≤ 0.1 pg/µL) and recovery rates (70–120%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。